1-(2,5-Difluorobenzoyl)-3-methylpiperazine
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Overview
Description
1-(2,5-Difluorobenzoyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a difluorobenzoyl group attached to a methylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorobenzoyl)-3-methylpiperazine typically involves the reaction of 2,5-difluorobenzoyl chloride with 3-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorobenzoyl)-3-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) with nucleophiles.
Oxidation Reactions: Performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Conducted using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include substituted benzoyl derivatives.
Oxidation Reactions: Products include N-oxides of piperazine.
Reduction Reactions: Products include alcohol derivatives of the benzoyl group.
Scientific Research Applications
1-(2,5-Difluorobenzoyl)-3-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: It is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is studied for its potential antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorobenzoyl)-3-methylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The difluorobenzoyl group enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
- 1-(2,5-Difluorobenzoyl)piperazine
- 1-(2,5-Difluorobenzoyl)-4-methylpiperazine
- 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one
Comparison: 1-(2,5-Difluorobenzoyl)-3-methylpiperazine is unique due to the presence of a methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
(2,5-difluorophenyl)-(3-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-8-7-16(5-4-15-8)12(17)10-6-9(13)2-3-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNZPCBWKZDEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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